molecular formula C20H22BrN3 B15036084 3-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-1H-indole

3-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-1H-indole

Cat. No.: B15036084
M. Wt: 384.3 g/mol
InChI Key: WCGNEUNDEPMGTB-UHFFFAOYSA-N
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Description

3-({4-[(4-Bromophenyl)methyl]piperazin-1-yl}methyl)-1H-indole is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(4-Bromophenyl)methyl]piperazin-1-yl}methyl)-1H-indole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a bromophenyl group through a nucleophilic substitution reaction.

    Attachment of the Indole Moiety: The substituted piperazine is then reacted with an indole derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(4-Bromophenyl)methyl]piperazin-1-yl}methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromophenyl group or the indole moiety.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-({4-[(4-Bromophenyl)methyl]piperazin-1-yl}methyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-({4-[(4-Bromophenyl)methyl]piperazin-1-yl}methyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[(4-Bromophenyl)methyl]piperazin-1-yl}methyl)-1H-indole is unique due to its specific combination of a bromophenyl group, a piperazine ring, and an indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22BrN3

Molecular Weight

384.3 g/mol

IUPAC Name

3-[[4-[(4-bromophenyl)methyl]piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C20H22BrN3/c21-18-7-5-16(6-8-18)14-23-9-11-24(12-10-23)15-17-13-22-20-4-2-1-3-19(17)20/h1-8,13,22H,9-12,14-15H2

InChI Key

WCGNEUNDEPMGTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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